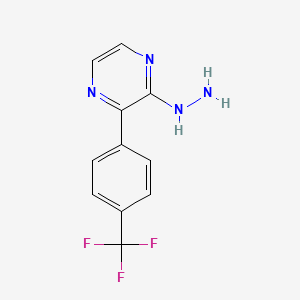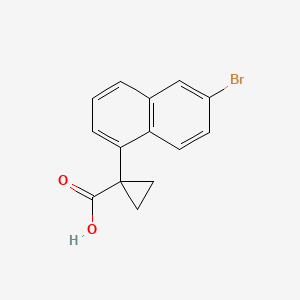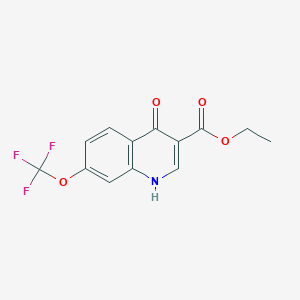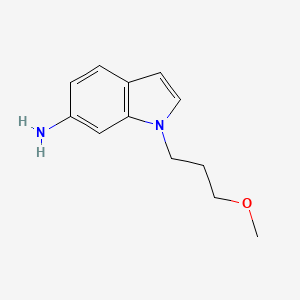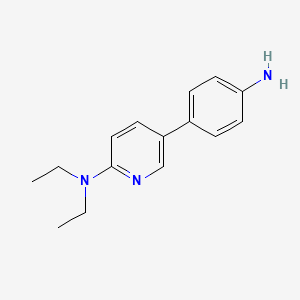
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is an organic compound with the molecular formula C14H18O2. It is an ester derivative of 2-propenoic acid and is characterized by the presence of a 2,4,6-trimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- typically involves the esterification of 2-propenoic acid with 3-(2,4,6-trimethylphenyl)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- can be oxidized to form 2-propenoic acid, 3-(2,4,6-trimethylphenyl)-.
Reduction: Reduction leads to the formation of 3-(2,4,6-trimethylphenyl)propanol.
Substitution: Substitution reactions yield various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and resins, which are essential components in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-propenoic acid, which can then interact with cellular pathways. The trimethylphenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, ethyl ester: This compound has a similar ester structure but with a methyl group instead of the trimethylphenyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a phenyl group instead of the trimethylphenyl group.
Uniqueness
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
ethyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3/b7-6+ |
InChI-Schlüssel |
QTLOYKCWYODNOC-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1C)C)C |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



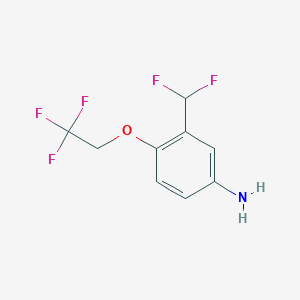
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)




